3-Chloropyridine-d4
Overview
Description
3-Chloropyridine-d4 is a deuterium-labeled derivative of 3-Chloropyridine, an organohalide compound. The chemical formula for this compound is C5D4ClN, and it is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the pyridine ring, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-d4 typically involves the deuteration of 3-Chloropyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst. This process can be carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. The starting material, 3-Chloropyridine, is subjected to deuterium exchange reactions in specialized reactors. The reaction conditions are optimized to achieve high yields and purity of the deuterium-labeled product. The final product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura and Heck reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: The major products are substituted pyridines, where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds or other coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloropyridine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: In biological research, it is used in metabolic studies to trace the incorporation and transformation of pyridine derivatives in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of pyridine-containing drugs in the body.
Industry: In the chemical industry, it is used in the synthesis of deuterium-labeled compounds for various applications, including materials science and environmental studies.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-d4 depends on its specific application. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates for bond-breaking steps involving deuterium.
In biological systems, the deuterium-labeled compound can be used to trace metabolic pathways and understand the interactions of pyridine derivatives with enzymes and other biomolecules. The presence of deuterium can also affect the stability and reactivity of the compound in biological environments.
Comparison with Similar Compounds
3-Chloropyridine-d4 can be compared with other deuterium-labeled pyridine derivatives, such as:
2-Chloropyridine-d4: Similar to this compound but with the chlorine atom at the 2-position.
4-Chloropyridine-d4: Similar to this compound but with the chlorine atom at the 4-position.
3-Bromopyridine-d4: A bromine-substituted analog of this compound.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms. This makes it particularly useful for studying the effects of deuterium substitution on chemical and biological processes. The position of the chlorine atom can influence the reactivity and selectivity of the compound in various reactions, making it a valuable tool in research.
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetradeuteriopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBCZZQRRPXAB-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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